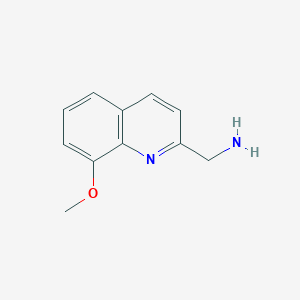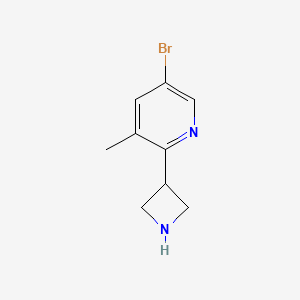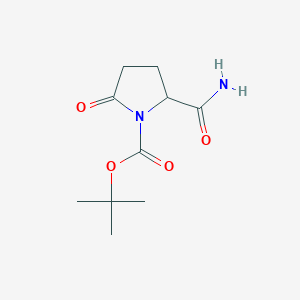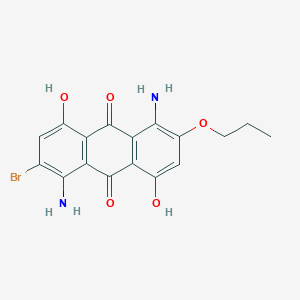![molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1](/img/structure/B15249396.png)
4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline consists of a quinoxaline ring fused with an imidazole ring, with a phenethyl group and a chlorine atom attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The resulting intermediate is then treated with phosphorus oxychloride to form the desired imidazoquinoxaline compound .
Industrial Production Methods
Industrial production of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline derivatives with reduced functional groups.
Substitution: Formation of 4-amino-1-phenethylimidazo[1,2-a]quinoxaline or 4-thio-1-phenethylimidazo[1,2-a]quinoxaline.
Scientific Research Applications
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials and organic semiconductors
Mechanism of Action
The mechanism of action of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of the chlorine atom and phenethyl group enhances its binding affinity to these molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-phenethylimidazo[1,5-a]quinoxaline
- 4-chloro-1-phenethylimidazo[1,2-a]quinoline
- 4-chloro-1-phenethylimidazo[1,2-a]pyridine
Uniqueness
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is unique due to its specific structural arrangement, which imparts distinct biological activities. The presence of the quinoxaline ring fused with the imidazole ring, along with the phenethyl group and chlorine atom, contributes to its enhanced binding affinity and specificity towards molecular targets compared to similar compounds .
Properties
CAS No. |
681284-73-1 |
|---|---|
Molecular Formula |
C18H14ClN3 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2 |
InChI Key |
ZXLNHTNHMZEZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)








![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
